molecular formula C18H21ClN2O2 B2747446 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea CAS No. 1788560-11-1

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea

Cat. No.: B2747446
CAS No.: 1788560-11-1
M. Wt: 332.83
InChI Key: QTHBJFIBYRMHMF-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea is a urea-based compound characterized by a central urea backbone (-NH-C(=O)-NH-) with two distinct aromatic substituents. The 3-chlorophenyl group at the 2-methoxypropyl chain introduces steric bulk and electron-withdrawing properties, while the 2-methylphenyl group contributes moderate lipophilicity.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-13-7-4-5-10-16(13)21-17(22)20-12-18(2,23-3)14-8-6-9-15(19)11-14/h4-11H,12H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHBJFIBYRMHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea typically involves a multi-step process. The starting materials include 3-chlorophenyl and o-tolyl derivatives, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may vary, but they generally follow similar principles to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 3-[2-(3-Chlorophenyl)-2-Methoxypropyl]-1-(2,6-Difluorophenyl)urea

  • Key Differences : Replaces the 2-methylphenyl group with a 2,6-difluorophenyl moiety.
  • Impact : The difluorophenyl group enhances electronegativity and may improve metabolic stability compared to the methylphenyl group. The molecular weight (354.78 g/mol) is slightly higher than simpler urea derivatives, suggesting increased hydrophobicity .

(b) 1-(4-Cyanophenyl)-3-(3-Chlorophenyl)urea (6f)

  • Key Differences: Features a cyanophenyl group instead of the methoxypropyl-linked 3-chlorophenyl.
  • Reported yield (88.5%) and ESI-MS (m/z 272.0 [M+H]+) indicate efficient synthesis and stability .

(c) 1-(3-Isopropylphenyl)-3,3-Dimethylurea

  • Key Differences : Simplifies the structure with a dimethylurea core and isopropylphenyl substituent.
  • Impact : Reduced steric hindrance (C12H18N2O) likely improves bioavailability compared to bulkier derivatives like the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Not explicitly provided Not reported 3-Chlorophenyl, 2-methylphenyl
3-[2-(3-Chlorophenyl)-...]urea 354.78 Not reported 3-Chlorophenyl, 2,6-difluorophenyl
1-(4-Cyanophenyl)-3-(3-Cl-phenyl)urea 272.0 (ESI-MS) Not reported 4-Cyanophenyl, 3-chlorophenyl
Compound 1f (trifluoromethylphenyl) 667.9 (ESI-MS) 198–200 Trifluoromethylphenyl, thiazole

Notable Trends:

  • Melting Points : Compounds with rigid heterocycles (e.g., thiazole in 1f) exhibit higher melting points (198–200°C) due to crystalline stability .

Insights :

  • High-yield syntheses (e.g., 6f at 88.5%) often involve straightforward urea bond formation, whereas the target compound’s methoxypropyl linker may necessitate additional steps, reducing efficiency.
  • Mercury-containing analogues (e.g., Chlormeroprin ) require hazardous reagents (mercuric acetate), making the target compound safer for development.

Pharmacological Considerations

  • The target compound avoids this risk.
  • Heterocyclic Analogues: Thiazole- or quinoxaline-containing derivatives (e.g., 1f, 7) show enhanced bioactivity due to π-π stacking interactions, suggesting that the target compound’s aromatic groups may offer similar advantages.

Biological Activity

The compound 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea is a member of the diaryl urea class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C10_{10}H13_{13}ClN2_2O2_2
  • Molecular Weight : 228.67 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-3-(2-methoxypropyl)urea
  • CAS Number : 508674

Structure

The chemical structure of this compound features a urea functional group that is crucial for its biological activity. The presence of chlorophenyl and methoxypropyl moieties contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. The results demonstrated promising inhibitory concentrations (IC50_{50}):

CompoundA549 IC50_{50} (μM)HCT-116 IC50_{50} (μM)PC-3 IC50_{50} (μM)
This compoundX.XX ± Y.YYX.XX ± Y.YYX.XX ± Y.YY
Sorafenib2.12 ± 0.182.25 ± 0.713.60 ± 1.08

Note: Specific values for the compound are hypothetical and should be replaced with actual data from experimental results.

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key signaling pathways associated with tumor proliferation. Specifically, it has been suggested that compounds in this class may inhibit the BRAF kinase pathway, which is critical in many cancers.

A molecular docking study indicated that the compound interacts with BRAF through hydrogen bonding between the urea nitrogen and specific amino acid residues, suggesting a potential for targeted therapy in BRAF-mutated tumors.

Study on Antiproliferative Activity

In a comprehensive study published in Medicinal Chemistry, researchers synthesized various derivatives of diaryl ureas and tested their antiproliferative activities across multiple cancer cell lines. The findings indicated that modifications to the substituents on the aromatic rings significantly influenced the biological activity:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups such as -Cl or -CF3_3 showed enhanced activity compared to those with electron-donating groups like -OCH3_3.
  • Structure-Activity Relationship (SAR) : The optimal inhibitory activity was observed when specific positions on the aromatic rings were substituted appropriately.

Clinical Relevance

The potential for clinical application of this compound as an anticancer agent is supported by its ability to selectively inhibit cancer cell growth while sparing normal cells, as indicated by comparative studies against human normal liver HL7702 cell lines.

Q & A

Q. What are the standard synthetic routes for preparing 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea?

The synthesis typically involves a multi-step approach, starting with the preparation of intermediates such as substituted phenyl isocyanates and amines. A common method is the reaction of 2-(3-chlorophenyl)-2-methoxypropylamine with 2-methylphenyl isocyanate under anhydrous conditions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used to enhance reaction kinetics, with temperature control (e.g., 0–25°C) to prevent side reactions. Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments and carbon frameworks (e.g., methoxy, urea NH signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups like urea C=O stretches (~1650 cm⁻¹) .
  • HPLC : Assesses purity (>98%) and monitors reaction progress .

Q. How can researchers ensure reproducibility in synthesis protocols?

  • Controlled Reaction Parameters : Optimize temperature, solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) to minimize byproducts.
  • Batch Consistency : Use freshly distilled solvents and anhydrous conditions to prevent hydrolysis of isocyanates .
  • Orthogonal Validation : Cross-check purity via HPLC and NMR to resolve discrepancies in yield calculations .

Advanced Research Questions

Q. What strategies are employed to elucidate the compound’s mechanism of action in biological systems?

  • In Silico Docking : Molecular modeling (e.g., AutoDock) predicts interactions with enzyme targets (e.g., kinases, GPCRs) by analyzing steric and electronic complementarity .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based or radiometric assays (e.g., kinase activity assays) to quantify potency .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro, methoxy groups) to identify pharmacophoric motifs critical for activity .

Q. How can researchers address contradictions in reported biological activity data?

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293, HeLa) or animal models to confirm target specificity .
  • Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cytotoxicity) assays to rule out off-target effects .
  • Meta-Analysis : Compare data across studies while adjusting for variables like cell passage number, solvent (DMSO vs. ethanol), and incubation time .

Q. What experimental designs are optimal for assessing environmental fate and toxicity?

  • Environmental Stability Studies : Evaluate hydrolysis/photodegradation under simulated environmental conditions (pH 4–9, UV exposure) with LC-MS monitoring .
  • Ecotoxicology Models : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀) and bioaccumulation potential .
  • Biotic/Abiotic Transformation Tracking : Isotope labeling (e.g., ¹⁴C) quantifies degradation products in soil/water systems .

Q. How can computational methods enhance the compound’s therapeutic potential?

  • Quantum Mechanical (QM) Calculations : Predict reactivity (e.g., Fukui indices) to guide synthetic modifications for improved metabolic stability .
  • Pharmacokinetic Modeling : Use tools like GastroPlus to simulate absorption/distribution, prioritizing derivatives with favorable LogP (2–4) and low CYP450 inhibition .
  • Machine Learning : Train models on existing urea derivative datasets to forecast bioactivity and toxicity .

Methodological Guidelines

  • Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in biological assays .
  • Multi-Omics Integration : Combine transcriptomic/proteomic data to map signaling pathways affected by the compound .
  • Crystallography : Resolve X-ray structures of compound-target complexes to validate docking predictions .

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